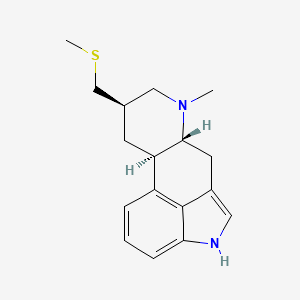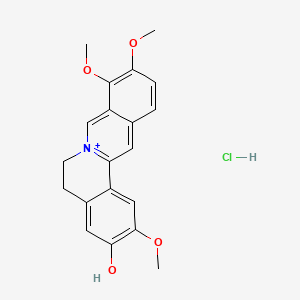
Clorhidrato de Jatrorrizina
Descripción general
Descripción
Jatrorrhizine hydrochloride, also known as Jatrorrhizine hydrochloride, is a useful research compound. Its molecular formula is C20H21ClNO4+ and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Jatrorrhizine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Jatrorrhizine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antidiabéticas
Se ha descubierto que el clorhidrato de jatrorrizina exhibe propiedades antidiabéticas . Esto lo convierte en un posible candidato para el tratamiento de la diabetes, un trastorno metabólico caracterizado por altos niveles de azúcar en sangre durante un período prolongado.
Actividad Antimicrobiana
El this compound también muestra propiedades antimicrobianas . Esto significa que puede inhibir el crecimiento o destruir microorganismos, lo que podría hacerlo útil en el tratamiento de diversas infecciones.
Actividad Antiprotozoaria
El compuesto ha demostrado actividad antiprotozoaria . Los protozoos son un grupo de organismos unicelulares, muchos de los cuales pueden causar enfermedades en los humanos. Por lo tanto, el this compound podría usarse potencialmente en el tratamiento de infecciones protozoarias.
Propiedades Anticancerígenas
La investigación ha indicado que el this compound tiene propiedades anticancerígenas . Esto sugiere que podría usarse potencialmente en estrategias de tratamiento del cáncer, aunque se necesitan más investigaciones para comprender completamente sus mecanismos de acción.
Propiedades Antiobesidad e Hipolipidémicas
Se ha descubierto que el this compound tiene propiedades antiobesidad e hipolipidémicas . Esto significa que podría usarse potencialmente en el tratamiento de la obesidad y los niveles altos de colesterol, los cuales son factores de riesgo importantes para diversas enfermedades cardiovasculares.
Actividades del Sistema Nervioso Central
El compuesto también exhibe actividades del sistema nervioso central . Esto sugiere que podría usarse potencialmente en el tratamiento de diversos trastornos neurológicos, aunque se necesitan más investigaciones para comprender completamente sus efectos en el sistema nervioso central.
Tratamiento de Trastornos Metabólicos
El this compound tiene posibles perspectivas de aplicación en el tratamiento de trastornos metabólicos . Los trastornos metabólicos ocurren cuando las reacciones químicas anormales en el cuerpo interrumpen el proceso del metabolismo.
Interacciones con Otras Farmacéuticas y Desarrollo de Derivados
Investigaciones adicionales podrían enfatizar las interacciones del this compound con otras farmacéuticas y el desarrollo de derivados . Esto podría conducir potencialmente al desarrollo de nuevos medicamentos con mejores perfiles de eficacia y seguridad.
Análisis Bioquímico
Biochemical Properties
Jatrorrhizine chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Jatrorrhizine chloride is a potent inhibitor of AChE with an IC50 value of 872 nM and demonstrates over 115-fold selectivity for AChE over BuChE . This interaction is crucial for its neuroprotective effects, as it helps in the regulation of neurotransmitter levels in the brain.
Cellular Effects
Jatrorrhizine chloride exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Jatrorrhizine chloride has antimicrobial and antifungal activities, which are mediated through its interactions with cellular membranes and inhibition of microbial growth . Additionally, it has been reported to improve blood flow and mitotic activity in thioacetamide-traumatized rat livers, indicating its potential role in liver regeneration and repair .
Molecular Mechanism
The molecular mechanism of Jatrorrhizine chloride involves several binding interactions with biomolecules. It noncompetitively inhibits monoamine oxidase (MAO), with an IC50 value of 4 μM for MAO-A and 62 μM for MAO-B . This inhibition helps in the regulation of neurotransmitter levels, contributing to its neuroprotective effects. Furthermore, Jatrorrhizine chloride interferes with multidrug resistance by cancer cells when exposed to chemotherapeutic agents, suggesting its potential role in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Jatrorrhizine chloride have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Jatrorrhizine chloride maintains its bioactivity over extended periods, making it a reliable candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Jatrorrhizine chloride vary with different dosages in animal models. At lower doses, it has been shown to exhibit neuroprotective and antimicrobial activities without significant adverse effects . At higher doses (50–100 mg/kg), Jatrorrhizine chloride has been reported to reduce blood sugar levels in mice by increasing aerobic glycolysis . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
Jatrorrhizine chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in the context of glucose metabolism . The compound’s ability to modulate enzyme activity and metabolic pathways makes it a promising candidate for the treatment of metabolic disorders.
Transport and Distribution
The transport and distribution of Jatrorrhizine chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Jatrorrhizine chloride’s ability to cross the blood-brain barrier and its selective distribution in neural tissues contribute to its neuroprotective effects .
Subcellular Localization
Jatrorrhizine chloride’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in neural tissues and interaction with cellular membranes are essential for its neuroprotective and antimicrobial activities .
Propiedades
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMUUZMCSNHBAX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClNO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


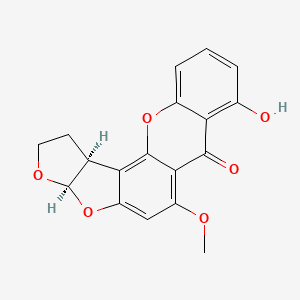
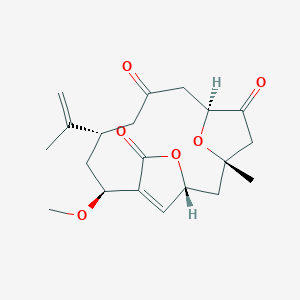
![[(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1259339.png)

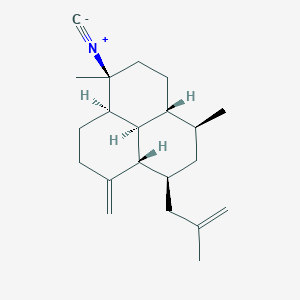
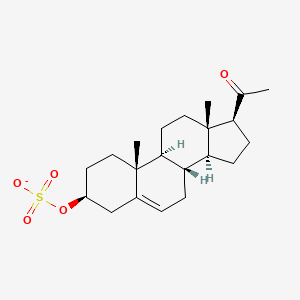
![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)
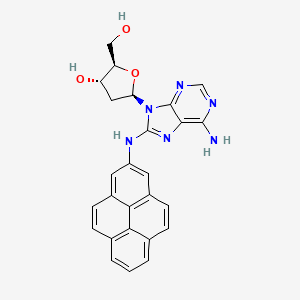

![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-oxopropanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259354.png)
